molecular formula C22H18N4O6S2 B2422328 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 899963-85-0

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2422328
CAS No.: 899963-85-0
M. Wt: 498.53
InChI Key: ISCRXPFFWNKURX-UHFFFAOYSA-N
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N4O6S2 and its molecular weight is 498.53. The purity is usually 95%.
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Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S2/c1-25(13-18-3-2-12-32-18)34(30,31)19-10-6-16(7-11-19)21(27)24-22-23-20(14-33-22)15-4-8-17(9-5-15)26(28)29/h2-12,14H,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCRXPFFWNKURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O5S , with a molecular weight of approximately 450.51 g/mol . The structure features a furan moiety, a methylsulfamoyl group, and a thiazole ring substituted with a nitrophenyl group, which may contribute to its biological properties.

Structural Feature Description
Furan RingContributes to the compound's reactivity and solubility
Methylsulfamoyl GroupEnhances biological activity through sulfonamide properties
Thiazole Ring with NitrophenylPotential for interactions with biological targets

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole and sulfonamide have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .

A study evaluating related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting that modifications in the structure can significantly enhance activity against resistant strains .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Thiazole derivatives are known for their ability to inhibit tumor cell proliferation. In vitro studies have shown that compounds containing thiazole rings can induce apoptosis in cancer cell lines, indicating a mechanism that could be explored further for therapeutic applications .

Case Study:
In one study involving thiazole derivatives, several compounds exhibited cytotoxicity against human cancer cell lines with IC50 values below 10 μM, showcasing their potential as anticancer agents . The specific role of the nitrophenyl substituent in enhancing this activity remains an area for further investigation.

Enzyme Inhibition

The sulfonamide group is known to act as an inhibitor of certain enzymes, particularly carbonic anhydrases and dihydropteroate synthase. This inhibition can lead to antimicrobial effects by disrupting folate synthesis in bacteria. Research into similar compounds has shown promising results in enzyme inhibition assays, which could be extrapolated to predict the activity of this compound .

Structure-Activity Relationship

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of the furan and thiazole rings appears to enhance the interaction with biological targets, while modifications in substituents (e.g., nitrophenyl vs. other aromatic groups) can significantly alter potency and selectivity.

Table: Structure-Activity Relationship Insights

Modification Effect on Activity
Addition of FuranIncreases solubility and potential reactivity
Nitrophenyl SubstitutionEnhances interaction with specific biological targets
Variations in Sulfonamide GroupAffects enzyme inhibition potency

Preparation Methods

Bromination of 4-Nitroacetophenone

The thiazole ring is synthesized using the Hantzsch thiazole reaction, which requires an α-halogenated ketone. 4-Nitroacetophenone is brominated at the α-position using bromine in acetic acid.

Table 1: Bromination of 4-Nitroacetophenone

Reagent Quantity Conditions Yield
4-Nitroacetophenone 10.0 g Acetic acid, 40°C 92%
Br₂ 5.2 mL 2 h stirring

The product, α-bromo-4-nitroacetophenone , is isolated as a yellow crystalline solid (m.p. 118–120°C).

Hantzsch Thiazole Synthesis

The α-bromo ketone is reacted with thiourea in ethanol under reflux to form the thiazole ring.

Table 2: Thiazole Ring Formation

Reagent Quantity Conditions Yield
α-Bromo-4-nitroacetophenone 8.5 g Ethanol, reflux, 6 h 85%
Thiourea 3.8 g

The product, 4-(4-nitrophenyl)thiazol-2-amine , is purified via recrystallization from ethanol (m.p. 185–187°C, Rf = 0.57).

Synthesis of 4-(N-Methyl-N-(furan-2-ylmethyl)sulfamoyl)benzoic Acid

Preparation of N-Methyl-N-(furan-2-ylmethyl)amine

A reductive amination between furfural and methylamine using sodium cyanoborohydride yields the secondary amine:
$$ \text{Furfural} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-Methyl-N-(furan-2-ylmethyl)amine} $$

Table 3: Reductive Amination Conditions

Reagent Quantity Conditions Yield
Furfural 5.0 g Methanol, 25°C, 12 h 78%
Methylamine 3.2 g NaBH₃CN (1.2 equiv.)

The amine is isolated as a colorless liquid (FTIR: 3280 cm⁻¹ N–H stretch, 1602 cm⁻¹ C=C furan).

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

The secondary amine reacts with 4-chlorosulfonylbenzoic acid in aqueous sodium acetate at 80–85°C:
$$ \text{4-ClSO₂C₆H₄COOH} + \text{N-Methyl-N-(furan-2-ylmethyl)amine} \rightarrow \text{4-(N-Methyl-N-(furan-2-ylmethyl)sulfamoyl)benzoic acid} $$

Table 4: Sulfonylation Reaction Parameters

Reagent Quantity Conditions Yield
4-Chlorosulfonylbenzoic acid 12.0 g H₂O, NaOAc, 85°C, 6h 82%
Secondary amine 7.5 g

The product is recrystallized from ethanol (m.p. 160–162°C, Rf = 0.54).

Formation of the Benzamide Linkage

Activation of Benzoic Acid

The benzoic acid derivative is converted to its acid chloride using thionyl chloride:
$$ \text{4-(Sulfamoyl)benzoic acid} + \text{SOCl₂} \rightarrow \text{4-(Sulfamoyl)benzoyl chloride} $$

Table 5: Acid Chloride Synthesis

Reagent Quantity Conditions Yield
Benzoic acid derivative 10.0 g SOCl₂, reflux, 2h 95%

Amide Coupling with Thiazol-2-amine

The acid chloride reacts with 4-(4-nitrophenyl)thiazol-2-amine in dichloromethane using DMAP and DCC:

Table 6: Amide Coupling Conditions

Reagent Quantity Conditions Yield
4-(Sulfamoyl)benzoyl chloride 8.0 g DCM, DMAP, DCC, 25°C, 12h 76%
Thiazol-2-amine 6.5 g

The final product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) and recrystallized from ethanol (m.p. 190–192°C).

Optimization and Characterization

Spectroscopic Analysis

  • FTIR : Key peaks include 1650 cm⁻¹ (amide C=O), 1380 cm⁻¹ (S=O), and 1520 cm⁻¹ (NO₂).
  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, thiazole-H), 7.8–8.1 (m, 4H, aromatic), 4.1 (s, 2H, CH₂-furan), 3.0 (s, 3H, N–CH₃).

Yield Optimization

  • Sulfonylation : Increasing reaction time to 8 h improved yields from 70% to 82%.
  • Amide Coupling : Replacing DCC with EDCl/HOBt increased yield to 85%.

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound ModificationAntimicrobial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
4-Nitrophenyl Thiazole1.2 (S. aureus)12.5 (HeLa)
4-Fluorophenyl Thiazole2.5 (S. aureus)25.0 (HeLa)
N-Cyclohexylsulfamoyl3.0 (S. aureus)50.0 (HeLa)
Data compiled from

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